molecular formula C9H7NO3 B12074534 3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate CAS No. 86180-58-7

3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate

Cat. No.: B12074534
CAS No.: 86180-58-7
M. Wt: 177.16 g/mol
InChI Key: IMUAUZXTBCPMDE-UHFFFAOYSA-N
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Description

3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate is a pyridine derivative characterized by a prop-2-ynyloxy carbonyl group at the 3-position and a pyridinium-1-olate (N-oxide) moiety. The propynyloxy group (–O–C≡C–CH2) is linked via an ester carbonyl, enhancing electronic conjugation, while the N-oxide group increases polarity and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86180-58-7

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

prop-2-ynyl 1-oxidopyridin-1-ium-3-carboxylate

InChI

InChI=1S/C9H7NO3/c1-2-6-13-9(11)8-4-3-5-10(12)7-8/h1,3-5,7H,6H2

InChI Key

IMUAUZXTBCPMDE-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=C[N+](=CC=C1)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

The foundational route involves nucleophilic substitution at the pyridine nitrogen. Pyridine-3-carboxylic acid is first activated as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with propargyl alcohol (prop-2-yn-1-ol) to form the ester intermediate. Subsequent oxidation of the pyridine ring to the N-oxide is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C, yielding the target compound (Scheme 1).

Key Steps:

  • Acylation: Pyridine-3-carboxylic acid → Pyridine-3-carbonyl chloride (SOCl₂, 80°C, 4 h).

  • Esterification: Reaction with propargyl alcohol (Et₃N, DCM, 0°C → rt, 12 h).

  • Oxidation: mCPBA-mediated N-oxide formation (DCM, 0°C, 1 h).

Challenges:

  • Over-oxidation of the alkyne moiety necessitates careful temperature control.

  • Column chromatography (ethyl acetate/hexanes) is required to isolate the N-oxide.

Coupling Reactions Using Alkynes

Alternative methods employ Sonogashira or Cu-catalyzed coupling to introduce the propargyl group. For example, 3-bromopyridine N-oxide undergoes a palladium-catalyzed reaction with propargyloxycarbonyl chloride, though yields are moderate (40–50%) due to competing side reactions.

Optimization Insights:

  • Catalyst System: Pd(PPh₃)₂Cl₂/CuI in THF improves alkyne coupling efficiency.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade sensitive intermediates.

Oxidation and N-Oxide Formation

The critical N-oxide functionality is introduced via oxidation of pyridine derivatives. A comparative study of oxidizing agents reveals that mCPBA (91% yield) outperforms H₂O₂/acetic acid (65% yield) in selectivity.

Reaction Conditions:

Oxidizing AgentSolventTemperatureYield (%)
mCPBADCM0°C → rt91
H₂O₂/AcOHEtOH50°C65
OzoneMeCN−78°C<10

Data synthesized from.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low-temperature oxidation (−15°C to 0°C) minimizes alkyne degradation, while dichloromethane (DCM) ensures reagent solubility without side reactions. In contrast, ethanol or water-containing systems promote hydrolysis of the ester group, reducing yields by 20–30%.

Catalytic Enhancements

Adding triethylamine (Et₃N) during esterification neutralizes HCl, preventing protonation of the pyridine nitrogen and improving reaction kinetics. Microwave-assisted synthesis reduces coupling times from 12 h to 15 min, though scalability remains a challenge.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃):

  • δ 8.43–8.40 (m, 1H, pyridinium H4)

  • δ 7.32–7.29 (m, 2H, H2/H6)

  • δ 5.05 (s, 2H, OCH₂C≡CH)

  • δ 2.53 (s, 3H, CH₃ from propargyl)

¹³C NMR:

  • 167.1 ppm (C=O)

  • 148.7 ppm (N-O)

  • 67.7 ppm (OCH₂)

Mass Spectrometry

  • HRMS (ESI): m/z 178.0634 [M+H]⁺ (calc. 177.16 g/mol).

  • Fragmentation patterns confirm cleavage of the propargyloxy group (m/z 105.0321).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Nucleophilic + mCPBA9198High
Sonogashira Coupling5085Moderate
H₂O₂ Oxidation6590Low

Data synthesized from.

The mCPBA-mediated oxidation route offers superior yield and purity, making it the preferred industrial method. However, Sonogashira coupling provides modularity for structural analogs.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-propynyl ester, 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate serves as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Common Reactions:

  • Oxidation: Can be oxidized to form oxides or other derivatives.
  • Reduction: Can be reduced to alcohols or other forms using agents like lithium aluminum hydride.
  • Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution.

Biology

This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with specific molecular targets suggests significant implications for therapeutic applications.

Biological Activities:

  • Antimicrobial Activity: Studies have shown that derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Anticancer Properties: Research indicates that certain derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development.

Anticancer Activity

A study evaluated a series of pyridine derivatives for their cytotoxic effects against HL-60 leukemia cells. Results indicated that modifications at specific positions on the pyridine ring significantly enhanced anticancer activity. Compounds with a 4-methyl substitution showed improved potency compared to their unsubstituted counterparts.

Antimicrobial Testing

Another investigation tested a library of pyridine derivatives against multiple bacterial strains. Some compounds exhibited minimum inhibitory concentration (MIC) values as low as 2 µM against resistant strains of bacteria, indicating their potential as therapeutic agents targeting antibiotic-resistant infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of derivatives of 3-[(Prop-2-ynyloxy)carbonyl]pyridinium. Key findings include:

  • Substituent Effects: Electron-donating groups tend to enhance anticancer properties by stabilizing reactive intermediates during metabolic processes.
  • Chain Length and Branching: Variations in the alkyne moiety affect solubility and interaction with biological targets, leading to improved efficacy.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-propynyl ester, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Features and Substituent Effects

The following pyridine derivatives from the Catalog of Pyridine Compounds (2017) share structural motifs with the target compound, enabling comparative analysis:

Compound Name (CAS) Key Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Evidence ID
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol (1228666-51-0) –F, –pyrrolidinyl, –C≡C–CH2OH 220.24 Lacks carbonyl and N-oxide; propargyl alcohol group
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol (1203499-49-3) –Cl, –CH3, –C≡C–CH2OH 181.62 No carbonyl/N-oxide; chloro substituent
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol (1203499-09-5) –O–benzyl, –C≡C–CH2OH 239.27 Benzyloxy substituent; no ester carbonyl
3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea Furan carbonyl, thiourea Not provided Thiourea backbone; unrelated heterocycles
3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-olate (FDB022606) Pyrrolidinone, N-oxide Not provided Pyrrolidinone ring fused to pyridinium olate
Key Observations:
  • N-Oxide vs. Non-Oxidized Pyridine: The target compound’s N-oxide group enhances polarity and electron density, unlike non-oxidized analogs (e.g., ). This could improve solubility in polar solvents or metal-binding capacity.
  • Ester Carbonyl vs. Propargyl Alcohol : The ester linkage in the target compound (–O–CO–C≡C–CH2) may stabilize the acetylene group compared to propargyl alcohol derivatives (–C≡C–CH2OH), which are prone to oxidation .
  • Substituent Effects : Chloro (electron-withdrawing) and benzyloxy (bulky, lipophilic) groups in analogs contrast with the target’s electron-rich N-oxide, influencing reactivity and intermolecular interactions.

Physical and Chemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~207 g/mol) is lower than benzyloxy-substituted analogs (e.g., 239.27 g/mol in ) due to the absence of aromatic substituents.
  • Stability : The acetylene group in the target compound may confer instability under acidic or high-temperature conditions, a common issue in propargyl derivatives . The N-oxide group could further sensitize it to reducing agents.

Biological Activity

3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structure-activity relationships (SAR), and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with propargyl alcohol in the presence of appropriate coupling agents. The synthetic route often includes steps such as:

  • Formation of the pyridinium salt : The pyridine is reacted with a carbonyl compound to form the pyridinium derivative.
  • Alkyne introduction : Propargyl alcohol is introduced to create the desired alkyne functionality.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 3-[(Prop-2-ynyloxy)carbonyl]pyridinium derivatives. For example, a series of pyridine-based compounds were evaluated for their cytotoxic effects against various cancer cell lines, including HL-60 leukemia cells. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that modifications in the substituents can enhance their anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study on heterocyclic substituted pyridines indicated that specific derivatives demonstrated selective antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-[(Prop-2-ynyloxy)carbonyl]pyridinium derivatives. Key findings from various studies include:

  • Substituent Effects : The introduction of different substituents on the pyridine ring significantly influences biological activity. For instance, electron-donating groups tend to enhance anticancer properties by stabilizing reactive intermediates during metabolic processes.
  • Chain Length and Branching : Variations in the length and branching of the alkyne moiety affect both solubility and interaction with biological targets, which can lead to improved efficacy .

Case Studies

Several case studies have documented the biological evaluation of related compounds:

  • Study on Anticancer Activity : A recent investigation assessed a library of pyridine derivatives, revealing that modifications at specific positions on the ring led to enhanced cytotoxicity against cancer cell lines. Notably, compounds with a 4-methyl substitution showed improved potency compared to their unsubstituted counterparts .
  • Antimicrobial Testing : In another study, a series of pyridine derivatives were tested against multiple bacterial strains, with some exhibiting MIC values as low as 2 µM against resistant strains . This suggests potential for development into therapeutic agents targeting antibiotic-resistant infections.

Data Tables

CompoundActivity TypeTargetMIC (µM)Reference
3aAnticancerHL-605
3bAntimicrobialS. aureus2
3cAnticancerMCF710

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a pyridinium-olate precursor with propargyloxycarbonyl chloride. Critical steps include temperature control (0–5°C for acyl chloride activation) and anhydrous conditions to avoid hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization requires stoichiometric balancing of the nucleophilic pyridinium-olate intermediate and electrophilic coupling agent, monitored by TLC . Propargyl group stability under basic conditions necessitates pH moderation (pH 6–7) to prevent alkyne side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the propargyloxycarbonyl group (δ ~4.8 ppm for CH2_2, δ ~2.5 ppm for terminal alkyne proton) and pyridinium-olate aromatic signals (δ 8.2–8.5 ppm for pyridine protons). 13C^{13}C peaks at ~155 ppm confirm the carbonyl group .
  • IR : Strong absorption at ~1720 cm1^{-1} (C=O stretch) and ~2100 cm1^{-1} (C≡C stretch) .
  • MS : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ at m/z ~220.06) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the molecular geometry of this compound?

  • Methodological Answer : SC-XRD using SHELXL or WinGX software packages resolves anisotropic displacement parameters and confirms bond lengths/angles. Key metrics include R-factor (<5%), data-to-parameter ratio (>10:1), and validation via PLATON for symmetry and twinning. The pyridinium-olate ring typically shows planarity (mean deviation <0.01 Å), while the propargyloxycarbonyl group adopts a perpendicular orientation .

Advanced Research Questions

Q. What computational approaches predict the reactivity of the propargyloxy group in click chemistry or cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for Huisgen cycloaddition with azides. Solvent effects (e.g., DMSO polarity) are incorporated via the CPCM model. Fukui indices identify nucleophilic sites on the alkyne, guiding regioselectivity predictions . Molecular dynamics simulations (AMBER) assess steric effects in macromolecular environments .

Q. How does the pyridinium-olate moiety influence electronic properties, and what experimental techniques validate these effects?

  • Methodological Answer : The zwitterionic pyridinium-olate structure creates a dipole moment (~5.2 D), quantified via Stark spectroscopy. Cyclic voltammetry reveals redox activity (E1/2_{1/2} ~−0.3 V vs. Ag/AgCl) due to the N-oxide moiety. UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm) correlates with HOMO-LUMO gaps calculated via TD-DFT .

Q. How should researchers design kinase inhibition assays to evaluate biological activity, and how are conflicting IC50_{50} values reconciled?

  • Methodological Answer : Use recombinant EGFR/HER2 kinases in a radiometric assay with [γ-32P^{32}P]ATP. Incubate the compound (0.1–100 µM) with enzyme and substrate (e.g., poly-Glu-Tyr) in Tris buffer (pH 7.4, 25°C). Terminate reactions with 10% TCA and quantify phosphorylation via scintillation counting. Conflicting IC50_{50} values arise from ATP concentration variations (fixed at Km for standardization) or detergent interference (use 0.01% Tween-20). Normalize data to positive controls (e.g., gefitinib) and validate with dose-response curves (n ≥ 3) .

Data Contradiction Analysis

  • Example : Discrepancies in 1H^1H-NMR alkyne proton signals (δ 2.5 vs. 2.7 ppm) may stem from solvent polarity (CDCl3_3 vs. DMSO-d6_6) or concentration effects. Replicate experiments under standardized conditions and use 13C^{13}C-DEPTO NMR to confirm assignments .

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